molecular formula C16H15N5O2S B2861617 1-(furan-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)ethan-1-ol CAS No. 2379978-38-6

1-(furan-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2861617
CAS No.: 2379978-38-6
M. Wt: 341.39
InChI Key: XUQMTQNUIHTLGY-UHFFFAOYSA-N
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Description

1-(furan-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a unique combination of furan, purine, and thiophene moieties

Preparation Methods

The synthesis of 1-(furan-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(furan-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)ethan-1-ol undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(furan-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(furan-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(furan-3-yl)-2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-21-10-20-13-14(18-9-19-15(13)21)17-8-16(22,11-4-5-23-7-11)12-3-2-6-24-12/h2-7,9-10,22H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQMTQNUIHTLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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